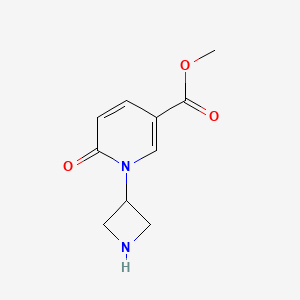
Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that features both azetidine and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps. One common method includes the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using a DBU-catalyzed reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, altering their activity. The pyridine ring may participate in hydrogen bonding or π-π interactions, influencing the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
Uniqueness
Methyl 1-(azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
methyl 1-(azetidin-3-yl)-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-3-9(13)12(6-7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |
InChI 键 |
CZQPDTYLYGMCGP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















